molecular formula C7H6BrFO B13092272 3-Bromo-6-fluoro-2-methylphenol

3-Bromo-6-fluoro-2-methylphenol

Cat. No.: B13092272
M. Wt: 205.02 g/mol
InChI Key: WZBJEFBGSCQZJX-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-methylphenol is an organic compound with the molecular formula C7H6BrFO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-fluoro-2-methylphenol typically involves the bromination and fluorination of 2-methylphenol. One common method is the electrophilic aromatic substitution reaction, where 2-methylphenol is treated with bromine and a fluorinating agent under controlled conditions. The reaction conditions, such as temperature and solvent, are optimized to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is scaled up by using industrial reactors and optimizing reaction parameters to achieve high yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Dehalogenated phenols or fully reduced aromatic compounds.

    Substitution: Substituted phenols with various functional groups replacing the halogens.

Scientific Research Applications

3-Bromo-6-fluoro-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-methylphenol depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methylphenol
  • 6-Fluoro-2-methylphenol
  • 3-Bromo-6-fluoro-2-methoxyphenol

Comparison

3-Bromo-6-fluoro-2-methylphenol is unique due to the presence of both bromine and fluorine substituents on the phenol ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for selective transformations. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C7H6BrFO

Molecular Weight

205.02 g/mol

IUPAC Name

3-bromo-6-fluoro-2-methylphenol

InChI

InChI=1S/C7H6BrFO/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,1H3

InChI Key

WZBJEFBGSCQZJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)F)Br

Origin of Product

United States

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